ethyl 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetate
Overview
Description
Ethyl 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetate: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of an ethyl ester group attached to a pyrazole ring, which is further substituted with a hydroxy group and a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent. The hydroxy and methyl substituents can be introduced through subsequent functionalization reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of 2-(5-oxo-3-methyl-1H-pyrazol-1-yl)acetate.
Reduction: Formation of ethyl 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)ethanol.
Substitution: Formation of various substituted pyrazoles depending on the substituent introduced.
Scientific Research Applications
Chemistry: Ethyl 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetate is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems.
Biology: In biological research, this compound is studied for its potential pharmacological activities. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development. Its structural features make it a candidate for the design of new therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and dyes. Its reactivity and functional groups make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism of action of ethyl 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 2-(5-hydroxy-1H-pyrazol-1-yl)acetate: Lacks the methyl group, which may affect its reactivity and biological activity.
Methyl 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetate: Has a methyl ester group instead of an ethyl ester, which can influence its solubility and pharmacokinetic properties.
Ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetate: Lacks the hydroxy group, which may reduce its ability to form hydrogen bonds and affect its biological activity.
Uniqueness: this compound is unique due to the presence of both hydroxy and methyl substituents on the pyrazole ring. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-(5-methyl-3-oxo-1H-pyrazol-2-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-3-13-8(12)5-10-7(11)4-6(2)9-10/h4,9H,3,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHIWWMPZASOPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C=C(N1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63124-41-4 | |
Record name | ethyl 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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